5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs by binding to the receptor’s extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs leads to the inhibition of the receptor’s kinase activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . By inhibiting FGFRs, the compound disrupts these pathways, leading to changes in cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound can significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-1H-pyrrole with bromine in the presence of a base to introduce the bromine atom at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the pyrrolo[2,3-b]pyridine ring .
Scientific Research Applications
5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the cyclopropyl group, which can affect its chemical reactivity and biological activity.
2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
5-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and specificity in various applications .
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-7-4-9(6-1-2-6)13-10(7)12-5-8/h3-6H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZBKXAAHBPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC(=CN=C3N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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